molecular formula C6H6BrNO2S B599745 Methyl 3-amino-4-bromothiophene-2-carboxylate CAS No. 161833-42-7

Methyl 3-amino-4-bromothiophene-2-carboxylate

Cat. No. B599745
CAS RN: 161833-42-7
M. Wt: 236.083
InChI Key: LWSWLXPUUCBUPI-UHFFFAOYSA-N
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Description

“Methyl 3-amino-4-bromothiophene-2-carboxylate” is a chemical compound with the CAS Number: 161833-42-7 . It has a molecular weight of 236.09 and its IUPAC name is methyl 3-amino-4-bromo-2-thiophenecarboxylate . It is typically stored in a refrigerator and appears as an off-white to yellow powder or crystal .


Molecular Structure Analysis

The InChI code for “Methyl 3-amino-4-bromothiophene-2-carboxylate” is 1S/C6H6BrNO2S/c1-10-6(9)5-4(8)3(7)2-11-5/h2H,8H2,1H3 . Unfortunately, the specific 3D structure or other detailed structural information is not available in the search results.


Physical And Chemical Properties Analysis

“Methyl 3-amino-4-bromothiophene-2-carboxylate” has a number of physical and chemical properties. It has a molecular weight of 236.09 . It has a molar refractivity of 47.7 . Its water solubility is calculated to be 0.242 mg/ml . It has a Log Po/w (iLOGP) of 2.1 .

Scientific Research Applications

Safety and Hazards

“Methyl 3-amino-4-bromothiophene-2-carboxylate” has several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305+P351+P338 . It is recommended to be stored in a dark place, sealed in dry, at 2-8°C .

properties

IUPAC Name

methyl 3-amino-4-bromothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c1-10-6(9)5-4(8)3(7)2-11-5/h2H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSWLXPUUCBUPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693522
Record name Methyl 3-amino-4-bromothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

161833-42-7
Record name Methyl 3-amino-4-bromothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-amino-4-bromothiophene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methyl 3-aminothiophene-2-carboxylate (1 g, 6.36 mmol) in acetic acid (10 mL) was added a solution of bromine (0.32 mL, 6.36 mmol) in acetic acid (1 mL) slowly for 5 min at rt and stirred at the same temperature for 16 h. The reaction mixture was poured into ice cold water and extracted with chloroform (3×100 mL). The combined organic layer was washed with water, brine and dried over sodium sulfate. The solution was filtered and evaporated the solvent. The residue was chromatographed over silica gel column using hexane-EtOAc (95:5) as eluents to give the product as a pale yellow color solid (0.5 g, 33%), mp 58-60° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Yield
33%

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